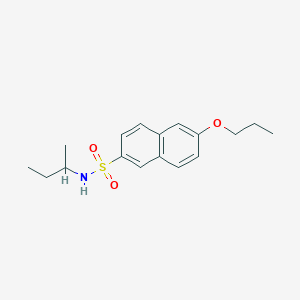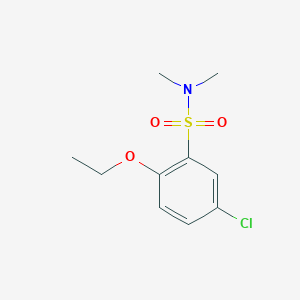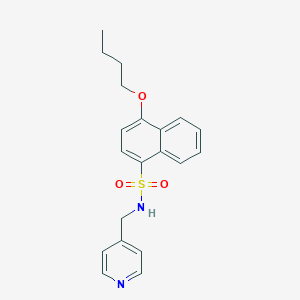![molecular formula C21H23NO5S B275355 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide](/img/structure/B275355.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-naphthalenesulfonamide, commonly referred to as DNNS-Me, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. The compound is a sulfonamide derivative of naphthalene, and it has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of DNNS-Me is not yet fully understood. However, studies have shown that the compound interacts with certain receptors in the body, including the mu-opioid receptor and the 5-HT2A receptor. These interactions are believed to be responsible for the compound's pharmacological effects.
Biochemical and Physiological Effects:
DNNS-Me has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of certain cancer cells. In vivo studies have also shown that DNNS-Me can reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DNNS-Me is its versatility. The compound has been shown to have a range of pharmacological effects, making it a potential candidate for the treatment of various disorders. However, one of the limitations of DNNS-Me is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for the study of DNNS-Me. One potential area of research is the development of new analogs of the compound with improved solubility and pharmacological properties. Another area of research is the investigation of the compound's potential as a fluorescent probe for the detection of proteins and nucleic acids. Additionally, further studies are needed to fully understand the mechanism of action of DNNS-Me and its potential applications in medicine and biotechnology.
Méthodes De Synthèse
The synthesis of DNNS-Me involves a series of chemical reactions, starting with the reaction of 3,4-dimethoxybenzaldehyde with 2-nitroethane to produce 2-(3,4-dimethoxyphenyl)ethyl nitropropene. The nitropropene is then reduced using sodium borohydride to produce 2-(3,4-dimethoxyphenyl)ethyl amine. The final step involves the reaction of the amine with 4-methoxy-1-naphthalenesulfonyl chloride to produce DNNS-Me.
Applications De Recherche Scientifique
DNNS-Me has been studied for its potential applications in various fields, including medicine and biotechnology. In medicine, the compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In biotechnology, DNNS-Me has been used as a fluorescent probe for the detection of proteins and nucleic acids.
Propriétés
Formule moléculaire |
C21H23NO5S |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H23NO5S/c1-25-18-10-11-21(17-7-5-4-6-16(17)18)28(23,24)22-13-12-15-8-9-19(26-2)20(14-15)27-3/h4-11,14,22H,12-13H2,1-3H3 |
Clé InChI |
PCGODNGTQAFOSV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)







![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)